Homocarnosine sulphate
Overview
Description
Homocarnosine sulphate is a compound related to carnosine, a dipeptide made up of the amino acids beta-alanine and histidine . It’s found in various tissues, including the brain and muscles .
Synthesis Analysis
Carnosine, from which homocarnosine is derived, is synthesized in the body via the activity of the ATP-dependent enzyme carnosine synthase . This enzyme catalyzes the condensation of β-alanine and L-histidine substrates to form water and a peptide bond that binds the substrates to the carnosine dipeptide .Molecular Structure Analysis
Carnosine, the base molecule for homocarnosine, is a solid substance with a low molecular weight of 226.23 g/mol . It has a low value of the partition coefficient log P of -4, indicating that it is a polar molecule and needs membrane transport proteins to transfer across membranes .Chemical Reactions Analysis
Carnosine has antioxidant, pH-buffering, chelating, anti-aging, and anti-advanced glycation end products (AGEs) effects on the human body . It can oppose glycation, and it can chelate divalent metal ions .Physical And Chemical Properties Analysis
Carnosine is a solid substance with a low molecular weight, which ensures easier penetration through biological membranes compared to molecules with a higher molecular weight . It has a number of rotatable bonds of six .Scientific Research Applications
Neuronal pH Measurement and Epilepsy
Homocarnosine, a dipeptide of gamma-aminobutyric acid (GABA) and histidine found uniquely in the brain, plays a role in measuring neuronal pH in patients with epilepsy. Studies have shown that by comparing spectra from the occipital lobe of patients receiving a homocarnosine elevation drug to normal subjects, resonances in the short TE 1H MRS spectrum can be assigned to homocarnosine. These resonances are sensitive to pHi, allowing for the calculation of neuronal pH, which is crucial for understanding epileptic conditions (Rothman et al., 1997).
Role in Human Cerebrospinal Fluid
Homocarnosine is a major imidazole dipeptide present in human cerebrospinal fluid (CSF). Its concentration varies with age, being detectable in normal infants and young children but present only in very small concentrations in normal adult subjects. This age-dependent phenomenon suggests a developmental role of homocarnosine in the human brain (Perry et al., 1968).
Metal Chelation and Neuroprotection
Homocarnosine functions as an antioxidant, free radical scavenger, neurotransmitter, buffering system, and metal chelating agent, particularly for copper(II) and zinc(II). This multifunctional role indicates its potential in neuroprotection and in the modulation of metal ion homeostasis in the brain. It also inhibits carnosinase activity in a dose-dependent manner, highlighting its regulatory role in metal ion metabolism and neuroprotection (Grasso et al., 2014).
Seizure Control and GABAergic Neurons
Homocarnosine, synthesized in subclasses of GABAergic neurons, may contribute to improved seizure control. Studies have shown that antiepileptic drugs like vigabatrin increase cerebrospinal fluid homocarnosine and are associated with improved seizure control. This finding suggests a link between homocarnosine levels and the efficacy of seizure management (Petroff et al., 1998).
Antioxidant Activity in Muscle and Brain
Homocarnosine exhibits antioxidant activity in muscle and brain tissues. It scavenges peroxyl radicals and shows electrochemical activity as a reducing agent, suggesting its role as an endogenous antioxidant in these tissues. This property may contribute to the protection against oxidative stress and free radical damage in the brain and muscle (Kohen et al., 1988).
Mechanism of Action
Future Directions
Carnosine has been investigated in numerous experimental models of diseases, including Alzheimer’s disease, and at a clinical level . The development of new strategies, including the chemical modification of carnosine or its vehiculation into innovative drug delivery systems, is of utmost importance .
properties
IUPAC Name |
2-(4-aminobutanoylamino)-3-(1H-imidazol-5-yl)propanoic acid;sulfuric acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N4O3.H2O4S/c11-3-1-2-9(15)14-8(10(16)17)4-7-5-12-6-13-7;1-5(2,3)4/h5-6,8H,1-4,11H2,(H,12,13)(H,14,15)(H,16,17);(H2,1,2,3,4) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YQJJBZFOWMESSQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(NC=N1)CC(C(=O)O)NC(=O)CCCN.OS(=O)(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18N4O7S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
3650-73-5 (Parent) | |
Record name | Homocarnosine sulphate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019841486 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID30941679 | |
Record name | N-(4-Amino-1-hydroxybutylidene)histidine--sulfuric acid (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30941679 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
338.34 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
19841-48-6, 31952-91-7 | |
Record name | Homocarnosine sulphate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019841486 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | NSC111185 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=111185 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | N-(4-Amino-1-hydroxybutylidene)histidine--sulfuric acid (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30941679 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Homocarnosine sulphate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.039.407 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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